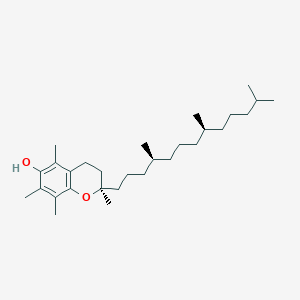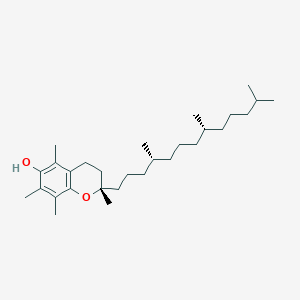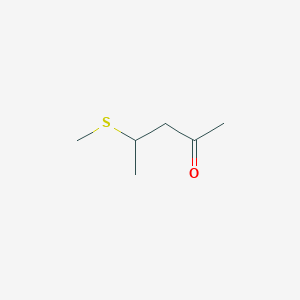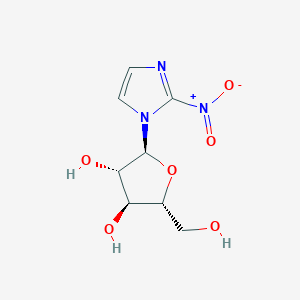
Arabinósido de azomicina
Descripción general
Descripción
Azomycin arabinoside (AzoAra) is a unique compound that has been studied for its potential to be used in a variety of scientific applications. It is an antimicrobial agent and a synthetic analog of the naturally occurring antibiotic azithromycin. AzoAra is a derivative of the naturally occurring sugar arabinose and is composed of two molecules of azithromycin bound to a sugar backbone. AzoAra has been studied for its potential to be used in a variety of scientific applications, such as in antimicrobial agents, in drug delivery systems, and in cell culture systems.
Aplicaciones Científicas De Investigación
El arabinósido de azomicina, también conocido por su nombre químico (2R,3S,4S,5S)-2-(hidroximetil)-5-(2-nitroimidazol-1-il)oxolano-3,4-diol, es un compuesto con varias aplicaciones de investigación científica. A continuación se presenta un análisis completo centrado en seis aplicaciones únicas, cada una detallada en su propia sección.
Imagenología de Hipoxia Tumoral
El this compound, marcado con flúor-18 para crear 18F-Fluorothis compound (18F-FAZA), se utiliza como trazador PET para la visualización de la hipoxia tumoral . La hipoxia tumoral es una condición en la que los tejidos tumorales están privados de oxígeno, lo que puede afectar la respuesta del tumor a las terapias y tiene importancia pronóstica. 18F-FAZA ha mostrado una biocinética superior, lo que indica un futuro prometedor en la imagenología tumoral específica de la hipoxia .
Potencial de Radiosensibilización
El compuesto se ha estudiado por su potencial de radiosensibilización selectivo para la hipoxia. Los radiosensibilizadores son agentes que hacen que las células cancerosas sean más susceptibles a la radioterapia. Los derivados del this compound, como β-2-FAZA y β-3-FAZL, se han sintetizado y muestran propiedades de radiosensibilización similares a FAZA, con razones de mejora del sensibilizador (SER) de aproximadamente 1.8 para las células HCT-116 .
Herramienta Diagnóstica en Clínicas de Cáncer
El this compound se utiliza ampliamente en clínicas de cáncer como herramienta de diagnóstico. Su captación específica de la hipoxia y la eliminación rápida de la sangre contribuyen a buenas relaciones tumor-fondo y alto contraste de imagen, lo que lo convierte en un compuesto eficaz para diagnosticar la hipoxia tumoral .
Estudios Comparativos con Otros Trazadores
Los estudios han comparado 18F-FAZA con otros trazadores estándar de hipoxia como fluoromisónidazol (18F-FMISO). Estos estudios ayudan a comprender la efectividad del this compound en la detección de la hipoxia del tejido tumoral y a verificar la dependencia del oxígeno de su captación .
Investigación sobre la Biocinética y los Mecanismos de Captación
Se ha realizado investigación para verificar la dependencia de la oxigenación de la captación de 18F-FAZA en modelos de tumores murinos. Esta investigación es crucial para comprender la biocinética del compuesto y sus mecanismos de captación, que son esenciales para su aplicación en la imagenología tumoral .
Desarrollo de Nuevos Nucleósidos de Azomicina
Se ha explorado la síntesis y evaluación de nuevos nucleósidos de azomicina, que son derivados del this compound. Estos derivados tienen el potencial de mejorar las propiedades del compuesto original, como mejorar las relaciones de captación y proporcionar mejor contraste de imagen .
Mecanismo De Acción
Target of Action
Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .
Mode of Action
Azomycin arabinoside interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .
Biochemical Pathways
For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of azomycin arabinoside’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of azomycin arabinoside. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Safety and Hazards
Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .
Análisis Bioquímico
Biochemical Properties
Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of Azomycin arabinoside into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts Azomycin arabinoside into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .
Cellular Effects
Azomycin arabinoside exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, Azomycin arabinoside affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .
Molecular Mechanism
The molecular mechanism of Azomycin arabinoside involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, Azomycin arabinoside can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azomycin arabinoside change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that Azomycin arabinoside can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .
Dosage Effects in Animal Models
The effects of Azomycin arabinoside vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, Azomycin arabinoside can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
Azomycin arabinoside is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, Azomycin arabinoside can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .
Transport and Distribution
The transport and distribution of Azomycin arabinoside within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of Azomycin arabinoside into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of Azomycin arabinoside is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .
Subcellular Localization
Azomycin arabinoside exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct Azomycin arabinoside to specific compartments. The subcellular localization of Azomycin arabinoside is critical for its ability to induce DNA damage and disrupt cellular processes .
Propiedades
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





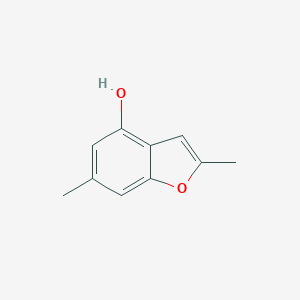
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)


